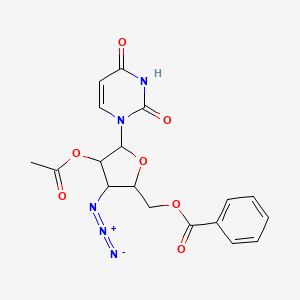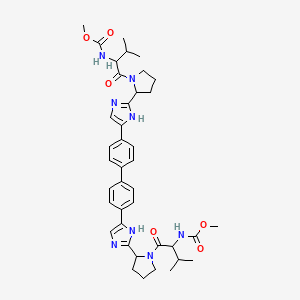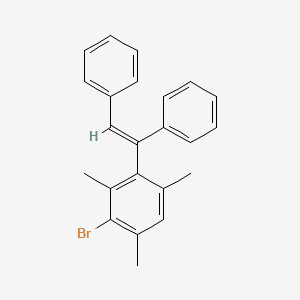
5-Phenylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylcytidine is a cytidine nucleoside analog with the molecular formula C15H17N3O5 and a molecular weight of 319.31 g/mol. This compound is extensively employed in biomedical research due to its potential anti-neoplastic, antiviral, and neuroprotective properties. Its unique chemical structure allows it to modulate various disorders, including malignancies, viral infections, and neurological conditions.
Vorbereitungsmethoden
5-Phenylcytidine can be synthesized through several routes. One common method involves the reaction of 5-iodocytidine with phenylboronic acid . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
5-Phenylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and methanol, as well as catalysts like palladium and bases like potassium carbonate . Major products formed from these reactions include various substituted and oxidized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
5-Phenylcytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies involving DNA and RNA synthesis, as well as in the investigation of cellular processes.
Medicine: Due to its potential anti-neoplastic and antiviral properties, this compound is studied for its therapeutic applications in cancer and viral infections.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery and development.
Wirkmechanismus
5-Phenylcytidine exerts its effects primarily through the inhibition of DNA methyltransferases, enzymes responsible for DNA methylation . By inhibiting these enzymes, the compound can interfere with the methylation process, leading to changes in gene expression and cellular function. This mechanism is particularly relevant in cancer therapy, where abnormal DNA methylation patterns are often observed .
Vergleich Mit ähnlichen Verbindungen
5-Phenylcytidine is unique among cytidine analogs due to its phenyl group, which imparts distinct chemical and biological properties . Similar compounds include:
Cytidine: The parent compound, lacking the phenyl group, with different biological activities.
5-Fluorocytidine: A fluorinated analog with potent anti-cancer properties.
Zebularine: Another cytidine analog known for its DNA methyltransferase inhibitory activity.
These compounds share some similarities in their mechanisms of action but differ in their specific chemical structures and biological effects .
Eigenschaften
Molekularformel |
C15H17N3O5 |
|---|---|
Molekulargewicht |
319.31 g/mol |
IUPAC-Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one |
InChI |
InChI=1S/C15H17N3O5/c16-13-9(8-4-2-1-3-5-8)6-18(15(22)17-13)14-12(21)11(20)10(7-19)23-14/h1-6,10-12,14,19-21H,7H2,(H2,16,17,22) |
InChI-Schlüssel |
NXZDBARVIPFCNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)N=C2N)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)





![8-Oxa-2-thia-5-azaspiro[3.5]nonane](/img/structure/B12097847.png)


![[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12097850.png)
![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)


